1,4-Benzenediamine, N,N-diethyl-, monohydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1486. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;/h5-8H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBFKMDOQMQYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-05-0 (Parent) | |

| Record name | p-Aminodiethylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70883807 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16713-15-8, 2198-58-5 | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Aminodiethylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2198-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-diethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-diethylbenzene-p-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z63NQE64G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physical properties of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride. The information herein is compiled from various chemical data sources to ensure accuracy for research and development applications.

Chemical Identification and Disambiguation

An initial point of clarification is the distinction between several similarly named compounds. The subject of this guide is This compound , which corresponds to CAS Number 2198-58-5 .

It is critical not to confuse this compound with its free base, N,N-Diethyl-p-phenylenediamine (CAS 93-05-0), or with the dimethyl-substituted analogues such as N,N-Dimethyl-p-phenylenediamine monohydrochloride (CAS 2052-46-2). The physical properties of these related chemicals differ significantly. The workflow for correctly identifying the target compound and its associated data is outlined below.

Physical Properties

The quantitative physical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2198-58-5 | [1] |

| Molecular Formula | C₁₀H₁₇ClN₂ | [2][3] |

| Molecular Weight | 200.71 g/mol | [1][3] |

| Appearance | Colorless needles | [2] |

| Melting Point | 222-223 °C | [2][3] |

| Solubility | Soluble in water and alcohol; Insoluble in ether. | [2] |

Methodological Notes

Experimental Protocols

The determination of fundamental physical properties such as melting point and solubility follows standardized laboratory procedures that are well-established in the field of chemistry.

-

Melting Point: Typically determined using a calibrated melting point apparatus (e.g., capillary tube method) where the sample is heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.

-

Solubility: Qualitative solubility is generally assessed by adding a small amount of the solute to a given solvent at ambient temperature and observing its dissolution.

These methods are universal and not specific to this compound; therefore, detailed, substance-specific experimental protocols are not typically published in peer-reviewed literature. For regulated applications, protocols would follow pharmacopeial standards (e.g., USP, Ph. Eur.).

Signaling Pathways

The concept of "signaling pathways" is pertinent to pharmacology and biochemistry, describing how a molecule (like a drug or hormone) elicits a cellular response. This term is not applicable to the intrinsic physical properties of a chemical compound itself.

References

"N,N-Diethyl-p-phenylenediamine monohydrochloride" chemical structure and properties

N,N-Diethyl-p-phenylenediamine Monohydrochloride: A Technical Guide

Introduction: N,N-Diethyl-p-phenylenediamine (DPD) is an organic compound, specifically a substituted aniline, that has become indispensable in analytical chemistry. While available in various salt forms, this guide focuses on the monohydrochloride salt. The primary and most widespread application of DPD is in the colorimetric determination of free and total chlorine in water, a method pioneered by Dr. A. T. Palin in the 1950s.[1] This method is now standard in water quality testing, recognized by organizations like the American Water Works Association (AWWA) and the United States Environmental Protection Agency (USEPA).[2] Beyond water analysis, DPD is also utilized in research for assessing oxidative stress and as a reagent in various spectrophotometric assays.[2]

Chemical Structure and Properties

N,N-Diethyl-p-phenylenediamine monohydrochloride is the salt formed by the protonation of one of the amine groups of the parent compound, N,N-Diethyl-p-phenylenediamine. This enhances its stability and solubility in aqueous solutions for reagent preparation.

Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-N,4-N-diethylbenzene-1,4-diamine hydrochloride | [3] |

| CAS Number | 2198-58-5 (monohydrochloride) | [3] |

| 93-05-0 (free base) | [3][4][5] | |

| Molecular Formula | C₁₀H₁₇ClN₂ (monohydrochloride) | |

| C₁₀H₁₆N₂ (free base) | [3][4][5] | |

| Molecular Weight | 200.71 g/mol (monohydrochloride) | |

| 164.25 g/mol (free base) | [3][5] | |

| Synonyms | 4-Amino-N,N-diethylaniline monohydrochloride | [3] |

| | p-Aminodiethylaniline |[6] |

Physical and Chemical Properties

| Property | Value | Form | Source |

|---|---|---|---|

| Melting Point | 19-21 °C (66-70 °F) | Free Base | |

| Boiling Point | 262 °C (504 °F) at 760 mmHg | Free Base | [7] |

| 115-116 °C (239-241 °F) at 5 mmHg | Free Base | ||

| Density | 0.988 g/mL at 25 °C (77 °F) | Free Base | [7] |

| Solubility | Insoluble in water | Free Base | [7] |

| Appearance | Clear yellow-brown to dark brown liquid or low melting solid | Free Base | [8] |

| Flash Point | >110 °C (>230 °F) | Free Base | [7] |

| Refractive Index | n20/D 1.571 | Free Base | |

Core Application: The DPD Colorimetric Method for Chlorine Measurement

The DPD method is the most common technique for analyzing chlorine levels in water due to its simplicity, reliability, and adaptability to field testing.[1][9][10] It allows for the differentiation and quantification of free chlorine, combined chlorine, and total chlorine.[9][10]

Principle of the DPD Method

The method is based on an oxidation-reduction reaction. In a buffered solution (pH 6.2-6.5), DPD is rapidly oxidized by free chlorine (hypochlorous acid or hypochlorite ion) to form a stable magenta-colored radical cation known as a Würster dye.[1][2] The intensity of this magenta color is directly proportional to the concentration of free chlorine in the sample and can be measured using a colorimeter or spectrophotometer at a wavelength of 515-530 nm.[1][10][11]

At very high chlorine concentrations, the magenta-colored product can be further oxidized to a colorless imine compound. This phenomenon, known as "bleaching," can lead to erroneously low readings. If bleaching is suspected, the sample must be diluted and re-tested.[1]

Experimental Protocols

The DPD method can be adapted to measure different forms of chlorine by the sequential addition of reagents. Reagents are commonly available as powders, tablets, or liquid solutions.[9]

1. Measurement of Free Chlorine

-

Objective: To quantify the concentration of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻).

-

Methodology:

-

Collect a water sample (typically 10 mL).

-

Add the DPD No. 1 reagent (containing DPD and a buffer) to the sample. This can be a powder pillow, tablet, or liquid drops.[1][10]

-

Mix gently to dissolve the reagent. A magenta color will develop immediately if free chlorine is present.[11]

-

Within one minute of adding the reagent, measure the absorbance of the solution using a colorimeter or spectrophotometer at the appropriate wavelength (typically 515 nm).

-

Compare the absorbance reading to a calibration curve or use the instrument's pre-programmed calibration to determine the concentration of free chlorine in mg/L.

-

2. Measurement of Total Chlorine

-

Objective: To quantify the sum of free chlorine and combined chlorine (chloramines).[10]

-

Methodology:

-

Use the same sample from the free chlorine test or a fresh sample.

-

Add potassium iodide (KI) to the solution. This is often supplied as DPD No. 3 reagent.[1]

-

The iodide is oxidized by combined chlorine (chloramines) to iodine. This newly formed iodine then oxidizes additional DPD, increasing the intensity of the magenta color.[10]

-

Allow the reaction to proceed for a specified time (typically 2-3 minutes) to ensure complete reaction with chloramines.[11]

-

Measure the absorbance of the solution. This reading corresponds to the total chlorine concentration.

-

3. Measurement of Combined Chlorine

-

Objective: To quantify chloramines.

-

Methodology:

-

Combined chlorine is not measured directly. It is calculated by subtracting the free chlorine concentration from the total chlorine concentration.

-

Combined Chlorine = Total Chlorine - Free Chlorine

-

References

- 1. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 2. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]

- 3. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 407395000 [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. N,N-Diethyl-p-phenylenediamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. hydroinstruments.com [hydroinstruments.com]

- 10. cdn.hach.com [cdn.hach.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Data of N,N-Diethyl-p-phenylenediamine and its Salts: A Technical Guide

Introduction

Chemical Structure

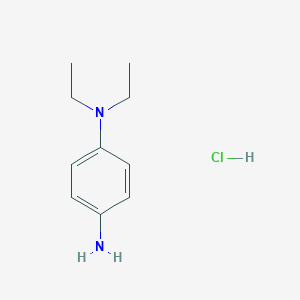

Figure 1. Chemical structure of N,N-Diethyl-p-phenylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for N,N-Diethyl-p-phenylenediamine and its salts.

¹H NMR Data

The ¹H NMR spectrum of N,N-Diethyl-p-phenylenediamine provides information about the chemical environment of the hydrogen atoms in the molecule.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| N,N-Diethyl-1,4-phenylenediamine | Not Specified | 6.58 | d | 2H | Ar-H |

| 6.51 | d | 2H | Ar-H | ||

| 3.23 | q | 4H | -N(CH₂CH₃)₂ | ||

| 1.08 | t | 6H | -N(CH₂CH₃)₂ | ||

| N,N-Diethyl-p-phenylenediamine oxalate | DMSO-d₆ | 8.87 | s (br) | 3H | -NH₃⁺ |

| 7.21 | d | 2H | Ar-H | ||

| 7.01 | d | 2H | Ar-H | ||

| 3.39 | q | 4H | -N(CH₂CH₃)₂ | ||

| 1.10 | t | 6H | -N(CH₂CH₃)₂ | ||

| N,N'-diethyl-p-phenylenediamine dihydrochloride | CD₃OD | 7.64 | s | 4H | Ar-H |

| 3.33 | q | 4H | -N(CH₂CH₃)₂ | ||

| 1.25 | t | 6H | -N(CH₂CH₃)₂ |

Table 1: ¹H NMR Spectroscopic Data for N,N-Diethyl-p-phenylenediamine and its Salts.[1][2][3]

¹³C NMR Data

While specific ¹³C NMR data for N,N-Diethyl-p-phenylenediamine was not found in the search, general chemical shift ranges for similar aromatic amines can be referenced. Carbons directly attached to the nitrogen in aromatic amines typically appear in the 10-65 ppm region, shifted downfield due to the electron-withdrawing effect of nitrogen.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| N,N-Diethyl-1,4-phenylenediamine | Not Specified | 3400-3250 | N-H stretch (primary amine) |

| 1650-1580 | N-H bend (primary amine) | ||

| 1335-1250 | C-N stretch (aromatic amine) | ||

| N,N-Diethyl-p-phenylenediamine sulfate | Not Specified | ~3400-3200 | N-H stretch (amine salt) |

| ~1600 | N-H bend | ||

| ~1300 | C-N stretch |

Table 2: IR Spectroscopic Data for N,N-Diethyl-p-phenylenediamine and its Sulfate Salt.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

GC-MS Data for N,N-Diethyl-p-phenylenediamine

-

Molecular Ion [M]⁺: m/z = 164

-

Major Fragments: m/z = 149, 120

LC-MS Data for N,N-Diethyl-p-phenylenediamine

-

Precursor Ion [M+H]⁺: m/z = 165.1386

-

Major Fragments: m/z = 136.0994, 121.076

Table 3: Mass Spectrometry Data for N,N-Diethyl-p-phenylenediamine.[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of aromatic amines is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 300-500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

Acquisition Parameters (¹H NMR):

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

References

- 1. N,N-Diethyl-p-phenylenediamine oxalate(62637-92-7) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N,N-Diethyl-p-phenylenediamine sulfate(6283-63-2) IR Spectrum [m.chemicalbook.com]

- 6. N,N-Diethyl-1,4-phenylenediamine(93-05-0) IR Spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzenediamine, N,N-diethyl-, monohydrochloride, commonly known as N,N-diethyl-p-phenylenediamine (DPD) monohydrochloride, is a multifaceted aromatic amine. While not a therapeutic agent, its profound and sensitive redox chemistry forms the basis of critical analytical methods in environmental science, clinical diagnostics, and biochemical research. Concurrently, as a member of the aromatic amine class, its interaction with biological systems reveals a toxicological mechanism of significant interest in drug development and safety assessment. This guide provides a comprehensive exploration of the dual mechanisms of action of DPD: its function as a chromogenic indicator through oxidative coupling and the biochemical pathways underlying its toxicity.

Introduction: The Dichotomous Nature of N,N-Diethyl-p-phenylenediamine (DPD)

N,N-Diethyl-p-phenylenediamine is an organic compound that, in its salt form (monohydrochloride or sulfate), serves as a highly sensitive reagent.[1] Its utility stems from a readily oxidizable nature, leading to the formation of intensely colored products. This property has been harnessed for decades in colorimetric assays to detect and quantify oxidizing agents, most notably free chlorine in water treatment and the activity of peroxidases in biological samples.[2][3]

However, the very reactivity that makes DPD a valuable analytical tool also underlies its potential for biological harm. As an aromatic amine, DPD is part of a chemical class known for producing metabolites that can induce toxic and carcinogenic effects.[4][5] Understanding this toxicological mechanism is crucial for assessing its safety profile and serves as a model for studying other aromatic amines encountered in drug development and environmental toxicology.

This guide will dissect these two core mechanisms, providing a detailed understanding of the underlying chemical and biochemical principles, complete with experimental protocols and visual pathway diagrams.

Mechanism of Action in Analytical and Biochemical Applications: The Chemistry of Color

The primary mechanism of action of DPD in analytical settings is a redox reaction. DPD acts as an electron donor, and in the presence of an oxidizing agent, it undergoes a one-electron oxidation to form a stable, colored radical cation known as a Würster dye.[2][6]

The Formation of Würster's Dye

The oxidation of DPD is a stepwise process. The initial and most critical step for analytical purposes is the formation of the magenta-colored radical cation.[2] This species is relatively stable in solution, and the intensity of its color is directly proportional to the concentration of the oxidizing agent, a principle that underpins Beer-Lambert law-based quantification.[3]

Under conditions of high oxidant concentration, a second one-electron oxidation can occur, converting the colored radical cation into a colorless diimine product.[7] This can lead to the fading of the color at high analyte concentrations and defines the upper limit of the linear range in many DPD-based assays.

Caption: Oxidation pathway of DPD.

Application in Free Chlorine Detection

The most widespread application of DPD is in the determination of free chlorine (hypochlorous acid and hypochlorite ions) in water.[3] The reaction is rapid and sensitive, making it a standard method in water quality monitoring.

Reaction with Hypochlorous Acid: 2 (C₂H₅)₂NC₆H₄NH₂ + 2 HOCl → 2 [(C₂H₅)₂NC₆H₄NH₂]⁺• + 2 H₂O + 2 Cl⁻

Application in Peroxidase Assays

DPD is also a valuable chromogenic substrate for peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂).[8] This is frequently employed in enzyme-linked immunosorbent assays (ELISAs) and other biochemical assays. The peroxidase enzyme catalyzes the oxidation of DPD by H₂O₂, leading to the formation of the colored Würster's dye.[8][9]

The enzymatic reaction follows a ping-pong mechanism where the peroxidase is first oxidized by H₂O₂ and then, in two successive one-electron steps, oxidizes the DPD substrate.[10]

Caption: Peroxidase-mediated oxidation of DPD.

Toxicological Mechanism of Action: A Tale of Metabolic Activation

The toxicity of DPD is intrinsically linked to its metabolism, a characteristic shared by many aromatic amines.[11] The parent compound itself is not the primary toxic agent; rather, it is the reactive metabolites formed in the body that lead to adverse effects.[4]

Metabolic Activation Pathway

The principal pathway for the toxification of aromatic amines is through enzymatic oxidation, primarily by cytochrome P450 enzymes in the liver.[11] The key initial step is N-oxidation, which converts the amino group into a hydroxylamine. This N-hydroxylamine can then undergo further transformation, such as esterification (e.g., acetylation or sulfation), to form unstable esters. These esters can spontaneously break down to form highly reactive nitrenium ions.[11]

Caption: Metabolic activation of DPD leading to DNA adducts.

Macromolecular Adducts and Genotoxicity

The electrophilic nitrenium ions are potent mutagens because they readily react with nucleophilic sites on cellular macromolecules, most critically, with DNA.[4] They form covalent bonds, or "adducts," with DNA bases, primarily at the C8 and N² positions of guanine. These DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. An accumulation of such mutations in critical genes (e.g., oncogenes and tumor suppressor genes) can initiate carcinogenesis.[5]

Other Toxic Effects

Beyond genotoxicity, the metabolism of aromatic amines can lead to other toxic outcomes:

-

Methemoglobinemia: The redox cycling of aromatic amines and their metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to hypoxia.[12]

-

Oxidative Stress: The metabolic processes can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage lipids, proteins, and DNA.

-

Hypersensitivity: Phenylenediamine derivatives are known skin sensitizers, capable of causing allergic contact dermatitis.[13]

Experimental Protocols

The following are detailed methodologies for the application of DPD in common analytical assays.

Protocol for Spectrophotometric Determination of Free Chlorine

Objective: To quantify the concentration of free chlorine in an aqueous sample.

Materials:

-

Spectrophotometer capable of reading at 515 nm

-

DPD reagent powder pillows or a prepared DPD solution

-

Phosphate buffer solution (pH 6.2-6.5)

-

Chlorine-free deionized water

-

Sample cuvettes

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 515 nm.

-

Blank Preparation: Fill a clean cuvette with the water sample to be tested. This will serve as the blank to zero the instrument, correcting for any inherent color or turbidity in the sample.

-

Zeroing: Place the blank cuvette in the spectrophotometer and zero the absorbance reading.

-

Sample Preparation: To a known volume of the same water sample (e.g., 10 mL), add the DPD reagent. If using a powder pillow, add the entire contents and mix gently until dissolved.

-

Reaction: A magenta color will develop immediately in the presence of free chlorine.[3]

-

Measurement: Transfer the reacted sample to a clean cuvette and measure the absorbance at 515 nm within 60 seconds of adding the reagent. The color may fade over time, especially with high chlorine concentrations.

-

Quantification: Determine the chlorine concentration using a pre-established calibration curve prepared with standards of known chlorine concentration.

Data Interpretation:

| Absorbance at 515 nm | Free Chlorine Conc. (mg/L) |

| 0.1 | Calculated from curve |

| 0.5 | Calculated from curve |

| 1.0 | Calculated from curve |

Protocol for Peroxidase Activity Assay

Objective: To measure the enzymatic activity of a peroxidase such as HRP.

Materials:

-

Spectrophotometer capable of reading at 551 nm

-

DPD sulfate salt solution (e.g., 20 mM in buffer)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in buffer)

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

Enzyme solution (peroxidase)

-

Sample cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the phosphate buffer, DPD solution, and the enzyme sample. The final volume should be pre-determined (e.g., 1 mL).

-

Initiation of Reaction: To start the reaction, add a small volume of the H₂O₂ solution to the cuvette and mix immediately by inversion.

-

Kinetic Measurement: Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 551 nm over time (e.g., every 10 seconds for 3-5 minutes).

-

Data Analysis: Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction rate (v₀). The slope of this linear portion (ΔAbs/Δt) is proportional to the enzyme activity.

-

Calculation of Activity: Enzyme activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (Slope * V_total) / (ε * l * V_enzyme), where ε is the molar extinction coefficient of the Würster's dye at 551 nm, l is the path length of the cuvette, V_total is the total reaction volume, and V_enzyme is the volume of the enzyme solution added.

Conclusion

This compound is a compound with a well-defined and highly useful mechanism of action in the realm of analytical chemistry. Its ability to undergo controlled oxidation to form a colored product allows for sensitive and reliable quantification of various oxidizing agents and enzyme activities. Conversely, its metabolism in biological systems follows the classic pathway of aromatic amine toxification, involving metabolic activation to reactive species that can cause genotoxicity and other adverse health effects. A thorough understanding of both these mechanisms is essential for its safe and effective application in scientific research and for appreciating the broader principles of chemical reactivity and toxicology.

References

- 1. WO1993001307A1 - Chromogenic substrates for improving detection in a peroxidase-based assay - Google Patents [patents.google.com]

- 2. What Chemical Reaction Occurs In Chlorine Test Strips And What Reagent Is Used? Discover The Dpd Oxidation Process - Kintek Detection [kintekdetection.com]

- 3. cdn.hach.com [cdn.hach.com]

- 4. Aromatic amines: mechanisms of carcinogenesis and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. d.docksci.com [d.docksci.com]

- 10. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

"N,N-Diethyl-p-phenylenediamine hydrochloride" solubility in various solvents

An In-depth Technical Guide to the Solubility of N,N-Diethyl-p-phenylenediamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of N,N-Diethyl-p-phenylenediamine hydrochloride is crucial for its effective application. This technical guide provides a detailed overview of its solubility in a range of common laboratory solvents. While quantitative data for the hydrochloride salt is limited in publicly available literature, this guide compiles the most reliable qualitative and quantitative information available for both the hydrochloride salt and the free base, N,N-Diethyl-p-phenylenediamine.

Core Solubility Profile

N,N-Diethyl-p-phenylenediamine hydrochloride, as a salt, generally exhibits higher solubility in polar solvents compared to its free base counterpart. The protonation of the amine functional group increases the molecule's polarity, facilitating its interaction with polar solvent molecules such as water and alcohols.

Data Presentation: Solubility of N,N-Diethyl-p-phenylenediamine and its Hydrochloride Salt

The following table summarizes the available solubility data for N,N-Diethyl-p-phenylenediamine hydrochloride and the free base in various solvents. It is important to note the distinctions in solubility between the two forms.

| Solvent | N,N-Diethyl-p-phenylenediamine Hydrochloride | N,N-Diethyl-p-phenylenediamine (Free Base) |

| Water | Soluble[1] | Insoluble[2][3][4] <0.1 g/100 mL at 19 °C[5]Note: A supplier reported "50 mg/mL, clear", which may be an outlier or refer to a specific formulation. |

| Ethanol | Soluble[1] | Soluble[2] |

| Methanol | Soluble[1] | No specific data found |

| Ether | Insoluble[1] | Soluble[2] |

| Acetone | No specific data found | No specific data found |

| Chloroform | No specific data found | No specific data found |

| Dichloromethane | No specific data found | No specific data found |

| Ethyl Acetate | No specific data found | No specific data found |

| Toluene | No specific data found | No specific data found |

| Hexane | No specific data found | No specific data found |

Experimental Protocols: General Method for Solubility Determination of Amine Hydrochlorides

While a specific, detailed experimental protocol for determining the solubility of N,N-Diethyl-p-phenylenediamine hydrochloride was not found in the reviewed literature, a general procedure for assessing the solubility of amine salts can be adapted. The following is a standardized approach:

Objective: To determine the qualitative and semi-quantitative solubility of an amine hydrochloride in a given solvent.

Materials:

-

N,N-Diethyl-p-phenylenediamine hydrochloride

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, etc.)

-

Calibrated balance

-

Volumetric flasks

-

Small test tubes or vials

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or shaker

Procedure:

-

Qualitative Assessment: a. Add approximately 10-20 mg of N,N-Diethyl-p-phenylenediamine hydrochloride to a test tube. b. Add 1 mL of the chosen solvent to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for the presence of undissolved solid. e. Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

Semi-Quantitative Assessment (Saturated Solution Method): a. Accurately weigh a surplus amount of N,N-Diethyl-p-phenylenediamine hydrochloride and add it to a volumetric flask of a known volume (e.g., 10 mL). b. Add the selected solvent to the flask, ensuring there is an excess of the solid. c. Tightly seal the flask and place it in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C). d. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to ensure saturation. e. After equilibration, allow the undissolved solid to settle. f. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. g. Transfer the supernatant to a pre-weighed container. h. Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained. i. Calculate the solubility in terms of g/100 mL or mg/mL based on the mass of the dissolved solid and the volume of the supernatant taken.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like N,N-Diethyl-p-phenylenediamine hydrochloride.

Caption: A logical workflow for solubility determination.

References

The Sentinel of the Skin: A Technical Guide to CD1a and its Role in Lipid Antigen Presentation

An In-depth Review of the Literature and Historical Context for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cluster of Differentiation 1a (CD1a) molecule stands as a critical player in the immune surveillance of the skin, specializing in the presentation of lipid antigens to T cells. Unlike the well-known Major Histocompatibility Complex (MHC) molecules that present peptide antigens, CD1a possesses a unique hydrophobic binding groove adapted for capturing and displaying a diverse repertoire of self and foreign lipids. This function places CD1a at the crossroads of cutaneous immunity and inflammatory skin diseases. This technical guide provides a comprehensive overview of the historical context, biochemical properties, and immunological function of CD1a. It delves into the molecular mechanisms of lipid antigen presentation, the resulting T cell responses, and the implications for diseases such as psoriasis, atopic dermatitis, and allergic contact dermatitis. Detailed experimental protocols and structured data tables are provided to facilitate further research and drug development efforts targeting the CD1a pathway.

Historical Context: The Discovery of a New Antigen Presentation Pathway

The journey to understanding CD1a began with the broader discovery of the CD1 family of proteins. Initially identified in the 1980s through monoclonal antibody technology, CD1 molecules were recognized as a new class of cell surface glycoproteins structurally related to MHC class I proteins.[1][2] It was Caesar Milstein, a Nobel laureate for his work on monoclonal antibodies, who designated the first antigen for the new "Cluster of Differentiation" nomenclature as CD1.[1]

Subsequent research revealed that the human CD1 gene cluster is located on chromosome 1 and comprises five isoforms: CD1a, CD1b, CD1c, CD1d, and CD1e.[3][4] A pivotal moment in the field came in 1994 with the discovery that CD1 molecules present lipid and glycolipid antigens, a finding that emerged from studies of Mycobacterium tuberculosis.[4] This discovery fundamentally expanded the known universe of antigens recognizable by T cells beyond peptides.

CD1a, in particular, was distinguished by its high and almost exclusive expression on Langerhans cells, the resident antigen-presenting cells of the epidermis.[5][6] This localization strongly suggested a specialized role for CD1a in skin immunity. Further studies elucidated that unlike other CD1 isoforms, CD1a has a unique intracellular trafficking pathway, primarily residing in the early endosomal and recycling compartments, which influences the types of lipid antigens it acquires and presents.[5][7][8]

Biochemical and Structural Properties of CD1a

CD1a is a non-polymorphic, transmembrane glycoprotein that forms a heterodimer with beta-2-microglobulin.[7][9] Its antigen-binding groove is narrower and deeper than that of MHC class I molecules and is lined with hydrophobic amino acids, creating a channel ideal for accommodating lipid alkyl chains.[8] The CD1a groove is characterized by two main pockets, designated A' and F'.[7] The A' pocket is notable for being narrow with a fixed terminus, acting as a "molecular ruler" to select for alkyl chains of a specific length.[10]

Table 1: Key Properties of the Human CD1a Molecule

| Property | Description | References |

| Gene Location | Chromosome 1q22-q23 | [4] |

| Associated Molecule | Beta-2-microglobulin | [7][9] |

| Antigen Binding Groove | Hydrophobic, with A' and F' pockets | [7][10] |

| Cellular Expression | Primarily on Langerhans cells, dendritic cells, and cortical thymocytes | [3][5][6] |

| Intracellular Trafficking | Early endosomal and recycling compartments | [5][7][8] |

| pH for Lipid Loading | Occurs at neutral pH | [7] |

Ligand Recognition and Presentation: Beyond the Amine Hypothesis

While the initial query focused on "amine" reactivity, the literature points to a broader mechanism of ligand recognition by CD1a that is dependent on the overall structure and chemical properties of the lipid, rather than a specific chemical group like an amine. CD1a can present a wide array of self-lipids (endogenous) and foreign lipids (exogenous).

Endogenous Ligands: The lipid-rich environment of the skin provides a constant source of self-antigens for CD1a, including fatty acids, squalene, wax esters, and triacylglycerols.[11][12] Interestingly, CD1a has been shown to preferentially capture certain endogenous sphingomyelins that can act as natural inhibitors of CD1a-reactive T-cell activation, suggesting a mechanism for maintaining immune homeostasis.[6][13][14]

Exogenous Ligands: CD1a is also adept at presenting lipids from external sources, including bacteria, plants, and even components of cosmetics.[15] For example, urushiol, the allergenic lipid from poison ivy, is a well-characterized CD1a-presented antigen.[11][16]

The mode of T-cell receptor (TCR) interaction with the CD1a-lipid complex is a key aspect of its function. Three main modes of recognition have been described:[5][17]

-

Direct Recognition of the Lipid Antigen: The TCR engages with both the CD1a molecule and the presented lipid antigen.

-

"Absence of Interference" or Permissive Autoreactivity: The TCR primarily recognizes the CD1a surface itself. In this model, small, "permissive" lipid ligands are sequestered within the CD1a groove, allowing the TCR to dock with CD1a. Conversely, larger, "non-permissive" lipids with bulky headgroups protrude from the groove and sterically hinder TCR binding, thereby inhibiting T-cell activation.[6][12][15] This model explains how CD1a can be "autoreactive" in the presence of certain self-lipids.

-

Inhibition of Autoreactivity: Certain endogenous lipids, by nature of their bulky headgroups, block TCR access to the CD1a surface, thus preventing an autoimmune response.[15]

The CD1a Signaling Pathway in Inflammatory Skin Diseases

The activation of CD1a-restricted T cells is a central event in the pathogenesis of several inflammatory skin diseases. Upon recognition of a CD1a-lipid complex, these T cells, which can be CD4+ or CD8+, become activated and release a variety of cytokines.[6][18]

A significant body of evidence implicates the T helper 17 (TH17) cell lineage in CD1a-mediated skin inflammation.[5][11] Activated CD1a-restricted T cells, particularly CD4+ T cells, produce pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22).[11][19] These cytokines act on keratinocytes and other skin cells to amplify the inflammatory cascade, leading to the clinical manifestations of diseases like psoriasis and poison ivy dermatitis.[11] In some contexts, such as atopic dermatitis, CD1a-restricted T cells can also produce TH2-type cytokines.[5]

Caption: CD1a signaling pathway in inflammatory skin disease.

Experimental Protocols

Expression and Purification of Soluble CD1a

This protocol describes a general method for producing soluble CD1a for use in in vitro assays, adapted from methodologies cited in the literature.[20]

-

Expression System: Human CD1a ectodomain is typically expressed in a mammalian expression system, such as HEK293 cells, to ensure proper folding and glycosylation. The expression construct often includes a C-terminal purification tag (e.g., His-tag).

-

Transfection and Culture: Cells are transfected with the CD1a expression vector. Following selection, stable cell lines are cultured in serum-free media. The supernatant containing the secreted soluble CD1a is harvested.

-

Purification: The harvested supernatant is clarified by centrifugation and filtration. The soluble CD1a is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure and homogenous protein preparation.

-

Deglycosylation: For certain applications, such as crystallization, the purified CD1a may be treated with an endoglycosidase, like Endoglycosidase H, to remove N-linked glycans.[20]

In Vitro Lipid Loading of CD1a

This protocol outlines the steps for loading purified, soluble CD1a with a specific lipid antigen.[20]

-

Lipid Preparation: The lipid of interest (e.g., urushiol C15:2) is dissolved in a suitable solvent (e.g., chloroform/methanol) and then dried under a stream of nitrogen gas. The dried lipid is then resuspended in a buffer containing a detergent (e.g., 0.5% CHAPS or Tyloxapol in Tris-buffered saline) by sonication to form micelles.[13][20]

-

Displacement of Endogenous Lipids (Optional but Recommended): Recombinantly expressed CD1a often co-purifies with endogenous lipids from the expression host. To ensure homogenous loading with the desired lipid, it is often necessary to first displace these endogenous lipids. This can be achieved by incubating the purified CD1a with a "placeholder" lipid, such as the ganglioside GD3, overnight.[20]

-

Loading with Target Lipid: The CD1a (either directly or after the placeholder lipid incubation) is then incubated with the prepared target lipid micelles, typically in molar excess, to allow for exchange and loading into the CD1a binding groove. The incubation is usually performed overnight at a controlled temperature (e.g., 37°C).

-

Removal of Excess Lipid: Unbound lipid and detergent can be removed by methods such as dialysis or size-exclusion chromatography.

Caption: Experimental workflow for in vitro lipid loading of CD1a.

T Cell Activation Assays

These assays are used to determine if a specific lipid presented by CD1a can activate CD1a-restricted T cells.

-

Plate-Bound CD1a Assay:

-

Purified, lipid-loaded CD1a is coated onto the wells of a high-binding microtiter plate.

-

CD1a-restricted T cells (either a T cell line or freshly isolated T cells) are added to the wells.

-

The plate is incubated for 24-48 hours.

-

T cell activation is measured by quantifying cytokine release (e.g., IFN-γ or IL-2) in the supernatant by ELISA, or by measuring T cell proliferation.[21]

-

-

Antigen Presenting Cell (APC)-Based Assay:

-

An APC line that does not express endogenous CD1a (e.g., K562 cells) is transfected to express human CD1a.[21]

-

These CD1a-expressing APCs are pulsed with the lipid of interest.

-

CD1a-restricted T cells are co-cultured with the lipid-pulsed APCs.

-

T cell activation is measured as described above.

-

CD1a in Drug Hypersensitivity

Recent evidence suggests that CD1a may also play a role in certain drug hypersensitivity reactions.[22][23] The "absence of interference" model provides a plausible mechanism for how small drug molecules could act as "permissive" ligands. By binding within the CD1a groove and displacing larger, inhibitory self-lipids, these drugs could expose the CD1a surface for TCR recognition, leading to T cell activation and a subsequent hypersensitivity reaction.[15] This is an emerging area of research with significant implications for drug development and safety assessment.

Future Directions and Therapeutic Potential

The central role of CD1a in inflammatory skin diseases makes it an attractive therapeutic target.[11] The development of blocking antibodies that specifically target CD1a has shown promise in preclinical models, effectively abrogating skin inflammation.[11][24] Small molecule inhibitors that either block the lipid-binding groove or mimic the action of "non-permissive" lipids are also being explored.[25] A deeper understanding of the structural basis of TCR recognition of the CD1a-lipid complex will be crucial for the rational design of novel therapeutics.[26][27]

Conclusion

CD1a has emerged from being a lesser-known member of the CD1 family to a key molecule in cutaneous immunology. Its unique ability to present lipid antigens to T cells places it at the center of the immune response in the skin and makes it a critical factor in the pathogenesis of numerous inflammatory skin conditions. The "absence of interference" model of T cell activation provides a novel paradigm for understanding autoreactivity and hypersensitivity. Continued research into the intricacies of the CD1a pathway holds great promise for the development of targeted and effective therapies for a range of debilitating skin diseases.

References

- 1. Location, location, location: the evolutionary history of CD1 genes and the NKR-P1/ligand systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CD1 family: serving lipid antigens to T cells since the Mesozoic era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. CD1 - Wikipedia [en.wikipedia.org]

- 5. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System -Molecules and Cells | Korea Science [koreascience.kr]

- 6. academic.oup.com [academic.oup.com]

- 7. CD1A FUNCTION IN HUMAN SKIN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD1a and MHC Class I Follow a Similar Endocytic Recycling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD1A — Early Detection Research Network [edrn.cancer.gov]

- 10. Crystal structure of CD1a in complex with a sulfatide self antigen at a resolution of 2.15 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD1a on Langerhans cells controls inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CD1a and skin T cells: a pathway for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD1a selectively captures endogenous cellular lipids that broadly block T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD1a selectively captures endogenous cellular lipids that broadly block T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CD1a on Langerhans cells controls inflammatory skin disease -ORCA [orca.cardiff.ac.uk]

- 17. Current Understanding of the Roles of CD1a-Restricted T Cells in the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cd1-restricted T cell - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 21. CD1a autoreactive T cells recognize natural skin oils that function as headless antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of drug-induced delayed-type hypersensitivity reactions in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Hypersensitivity - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 24. research.monash.edu [research.monash.edu]

- 25. What are CD1A modulators and how do they work? [synapse.patsnap.com]

- 26. A structural perspective of how T cell receptors recognize the CD1 family of lipid antigen–presenting molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structural basis of T cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Preparation of N,N-Diethyl-p-phenylenediamine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-Diethyl-p-phenylenediamine monohydrochloride, a versatile chemical intermediate. The following sections detail the established methodologies, present quantitative data in a structured format, and offer detailed experimental protocols. Visual representations of the synthetic workflows are included to facilitate a clear understanding of the processes.

Introduction

N,N-Diethyl-p-phenylenediamine and its salts are significant compounds in various chemical applications, including as dye intermediates and reagents in analytical chemistry. The monohydrochloride salt offers improved stability and handling characteristics compared to the free base. This document outlines the two principal methods for its synthesis: the nitrosation and subsequent reduction of N,N-diethylaniline, and the catalytic hydrogenation of p-nitro-N,N-diethylaniline.

Synthetic Pathways and Methodologies

The production of N,N-Diethyl-p-phenylenediamine monohydrochloride is predominantly achieved through two established synthetic routes. Both methods are effective, with the choice often depending on the availability of starting materials and desired product purity.[1]

Route 1: Nitrosation and Reduction of N,N-Diethylaniline

This common two-step process begins with the nitrosation of N,N-diethylaniline to form an N,N-diethyl-4-nitroso-aniline intermediate.[2] This intermediate is then reduced to the corresponding diamine, which is subsequently converted to its monohydrochloride salt. A key advantage of this method is that the nitroso-aniline intermediate does not need to be isolated before the hydrogenation step.[2]

Route 2: Catalytic Hydrogenation of p-nitro-N,N-dialkyl Aniline

An industrially significant method involves the catalytic hydrogenation of p-nitro-N,N-dialkyl aniline.[1] This approach is noted for its efficiency and the high purity of the final product.[1] Another variation of this route starts with the reaction of 4-fluoronitrobenzene and diethylamine to produce the p-nitro-N,N-diethylaniline precursor, which is then hydrogenated.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of N,N-Diethyl-p-phenylenediamine and its derivatives from various cited protocols.

Table 1: Synthesis via Nitrosation of N,N-Diethylaniline and Subsequent Reduction

| Parameter | Value | Reference |

| Starting Material | N,N-diethylaniline | [2] |

| Nitrosating Agent | Isopropyl nitrite | [2] |

| Intermediate (not isolated) | N,N-diethyl-4-nitroso-aniline | [2] |

| Final Product | N,N-diethyl-p-phenylenediamine hydrochloride | [2] |

| Melting Point | 232-237 °C | [2] |

Table 2: Synthesis via Hydrogenation of a Nitro Precursor

| Starting Material | 4-Fluoronitrobenzene & Diethylamine | p-nitro-N,N-dimethylaniline & Hydrazine Hydrate |

| Intermediate | N,N-diethyl-4-nitroaniline | N/A |

| Reducing Agent | Pd/C, H₂ | CuO/C, Hydrazine Hydrate |

| Solvent | Methanol | Ethanol |

| Reaction Temperature | Room Temperature (Hydrogenation) | 75 °C |

| Yield | 90% (for diamine) | 95% |

| Reference | [3] | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N,N-Diethyl-p-phenylenediamine monohydrochloride and related compounds.

Protocol 1: Synthesis from N,N-Diethylaniline via Nitrosation and Reduction

This protocol is adapted from a general procedure for N,N-disubstituted p-phenylenediamine derivatives.[2]

Step 1: Nitrosation

-

In a stirred flask, suspend 149 g of N,N-diethylaniline in 800 g of water.

-

While stirring and cooling, add 108 g of concentrated hydrochloric acid, ensuring the internal temperature does not exceed 50 °C.

-

Cool the reaction mixture to 0 °C.

-

Slowly add 29 g of isopropyl nitrite at a temperature of -2 °C to +2 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Remove any excess nitrite using amidosulfonic acid.

Step 2: Catalytic Hydrogenation and Salt Formation

-

The resulting reaction mixture containing the N,N-diethyl-4-nitroso-aniline is used directly in the catalytic hydrogenation step without isolation.

-

Perform catalytic hydrogenation on the mixture (specific catalyst and hydrogen pressure details are not provided in the source).

-

After the hydrogenation is complete, precipitate the N,N-diethyl-p-phenylenediamine hydrochloride by adding isopropanol.

-

The melting point of the final product is reported as 232-237 °C.[2]

Protocol 2: Synthesis from 4-Fluoronitrobenzene and Diethylamine

This protocol describes the synthesis of the free base, N,N-Diethyl-p-phenylenediamine.[3]

Step 1: Synthesis of N,N-diethyl-4-nitroaniline

-

Dissolve 316 mg (2.2 mmol) of 4-fluoronitrobenzene in 5 ml of DMSO.

-

Add 464 mg (3.4 mmol) of potassium carbonate and 327 mg (4.4 mmol) of diethylamine.

-

Stir the mixture overnight at 90 °C.

-

Add water to the reaction solution and extract twice with ethyl acetate.

-

Wash the combined organic layers twice with saturated aqueous NaCl.

-

Dry the organic layer over Na₂CO₃ and evaporate the solvent.

-

Purify the residue by silica gel chromatography (eluent: hexane:ethyl acetate (2:1)) to yield N,N-diethyl-4-nitroaniline (386 mg, 89% yield).

Step 2: Hydrogenation to N,N-Diethyl-p-phenylenediamine

-

Dissolve 369 mg (1.9 mmol) of the N,N-diethyl-4-nitroaniline intermediate in 20 ml of methanol.

-

Add 141 mg of Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere at room temperature overnight.

-

Filter the reaction solution through celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography (eluent: hexane:ethyl acetate (1:1)) to obtain N,N-Diethyl-p-phenylenediamine (280 mg, 90% yield).

To obtain the monohydrochloride salt, the resulting free base would be dissolved in a suitable solvent (e.g., isopropanol or benzene) and treated with a stoichiometric amount of hydrogen chloride (either as a gas or a solution).[5]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Workflow for the synthesis via nitrosation of N,N-Diethylaniline.

References

- 1. N,N-Diethyl-P-phenylenediamine | 93-05-0 | Benchchem [benchchem.com]

- 2. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 3. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 4. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 5. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

"1,4-Benzenediamine, N,N-diethyl-, monohydrochloride" molecular formula and weight

Abstract

This document provides the core chemical properties, specifically the molecular formula and molecular weight, for the compound 1,4-Benzenediamine, N,N-diethyl-, monohydrochloride. This information is fundamental for researchers and professionals engaged in chemical synthesis, analysis, and drug development. The data is derived from the established properties of the base molecule, N,N-Diethyl-p-phenylenediamine, and the addition of a single hydrochloride moiety.

Chemical Identity and Properties

The compound is the monohydrochloride salt of N,N-Diethyl-p-phenylenediamine. The addition of hydrochloric acid (HCl) to the parent amine results in the formation of this salt, which often imparts greater stability and solubility in aqueous solutions. The fundamental properties are detailed below.

The molecular formula for the free base, N,N-Diethyl-p-phenylenediamine, is C₁₀H₁₆N₂.[1][2][3] Its molecular weight is approximately 164.25 g/mol .[1][3][4][5] The monohydrochloride form incorporates one molecule of HCl.

The calculated properties for the monohydrochloride salt are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₇ClN₂ (or C₁₀H₁₆N₂·HCl) | Derived from adding HCl to the base formula (C₁₀H₁₆N₂). |

| Molecular Weight | 200.71 g/mol | Calculated by adding the molecular weight of the base (164.25 g/mol ) and HCl (~36.46 g/mol ). |

| Parent Compound | N,N-Diethyl-p-phenylenediamine (CAS: 93-05-0) | The free amine form of the molecule.[1][2] |

| Related Identifier | FDA UNII: 7Z63NQE64G | Identifier for the hydrochloride salt form, indicating its relationship to the parent compound.[1] |

Experimental Protocols and Visualizations

The determination of a chemical's molecular formula and weight is a foundational aspect of chemical characterization, typically confirmed via techniques such as mass spectrometry and elemental analysis. However, for this specific informational request, no experimental protocols are cited or required.

Similarly, logical diagrams such as signaling pathways or experimental workflows are not applicable to the presentation of this fundamental chemical data.

References

- 1. GSRS [precision.fda.gov]

- 2. N,N-Diethyl-p-phenylenediamine, 98% 500 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-ジエチル-p-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

Fundamental Chemical Reactions of N,N-Diethyl-p-phenylenediamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-phenylenediamine (DPD) is a substituted aromatic amine that has become an indispensable reagent in analytical chemistry, primarily for the quantification of residual disinfectants in water. Its hydrochloride salt is commonly used to improve its stability and solubility in aqueous solutions. The foundational chemical reaction of DPD involves its oxidation by various oxidizing agents, leading to the formation of a colored product that can be measured spectrophotometrically. This technical guide provides a comprehensive overview of the core chemical reactions of DPD, with a focus on its application in water quality analysis. The guide includes detailed experimental protocols, quantitative data, and visual diagrams of key chemical pathways and workflows.

Core Chemical Reaction: Oxidation of DPD

The most critical chemical reaction involving DPD is its oxidation. In the presence of an oxidizing agent, the colorless DPD is oxidized in a two-step process. The first step is a one-electron oxidation that forms a relatively stable, pink-colored radical cation known as a Würster dye.[1][2][3] This colored species is the basis for the colorimetric quantification of various analytes.[1][2][3] With a stronger oxidizing agent or at higher concentrations of the oxidant, a second one-electron oxidation occurs, leading to the formation of a colorless imine product.[1][2] This latter reaction is responsible for the "bleaching" effect observed at high analyte concentrations.[3]

Reaction with Halogens: Chlorine and Bromine

The most widespread application of DPD is in the determination of free and total chlorine in water. Free chlorine, in the form of hypochlorous acid (HOCl) or hypochlorite ion (OCl-), rapidly oxidizes DPD to the Würster dye.[1]

For the determination of total chlorine, which includes both free chlorine and combined chlorine (chloramines), potassium iodide (KI) is added. Chloramines are not strong enough to oxidize DPD directly. However, in the presence of iodide ions, chloramines oxidize iodide to iodine (I2), which in turn oxidizes DPD to the colored radical cation.[4]

Similarly, bromine reacts with DPD to produce a pink coloration, and this reaction is used for the determination of bromine residuals in water.[4][5]

Reaction with Other Oxidants

The DPD method is not entirely specific to chlorine and can be used to measure other oxidizing agents. These include:

-

Ozone (O₃): Ozone oxidizes iodide to iodine, which then reacts with DPD.[6][7][8]

-

Chlorine Dioxide (ClO₂): Chlorine dioxide directly oxidizes DPD. Glycine is often added to eliminate interference from free chlorine.[9][10][11][12][13]

-

Manganese (oxidized forms): Oxidized forms of manganese can interfere with the DPD chlorine test by oxidizing DPD.

-

Permanganate (MnO₄⁻): Permanganate rapidly oxidizes DPD to form the colored radical cation and is the basis for a spectrophotometric method to determine the permanganate index (CODMn).[14][15]

Quantitative Data

The following tables summarize key quantitative data associated with the DPD method for the analysis of various oxidants.

| Parameter | Free Chlorine | Total Chlorine | Bromine | Ozone | Chlorine Dioxide |

| Wavelength (λmax) | 515 - 530 nm | 515 - 530 nm | ~530 nm | ~515 nm | ~515 nm |

| Typical Range | 0.02 - 5.0 mg/L | 0.02 - 5.0 mg/L | 0 - 10.0 mg/L | 0 - 3.0 mg/L | 0.05 - 5.00 mg/L |

| Detection Limit | ~0.01 mg/L | ~0.01 mg/L | - | ~0.01 mg/L | ~0.02 mg/L |

| Reaction Time | < 1 minute | 2 - 3 minutes | < 1 minute | < 1 minute | < 1 minute |

| pH | 6.2 - 6.5 | 6.2 - 6.5 | Buffered | Buffered | Buffered |

| Kinetic Parameter | Value | Reference |

| Second-order rate constant (k) of DPD with HOCl at 24°C | (3.15 ± 0.03) x 10⁶ M⁻¹s⁻¹ | [16][17] |

Experimental Protocols

Determination of Free Chlorine in Water (DPD Colorimetric Method)

This protocol is a generalized procedure based on standard methods (e.g., EPA Method 330.5, Standard Method 4500-Cl G).

1. Reagents:

- DPD Indicator Solution: Dissolve DPD reagent in a phosphate buffer solution (pH 6.2-6.5). Commercially available DPD reagents in powder pillows or liquid form are commonly used.

- Phosphate Buffer Solution: To maintain the required pH.

2. Procedure:

- Collect the water sample, avoiding aeration and exposure to sunlight. The analysis should be performed immediately.

- To a clean sample cell, add a specific volume of the water sample (e.g., 10 mL).

- Add the DPD indicator reagent to the sample and mix gently.

- A pink color will develop almost instantaneously if free chlorine is present.

- Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515-530 nm.

- Use a blank of the original sample without the DPD reagent to zero the instrument.

- Determine the concentration of free chlorine from a calibration curve prepared using standards of known chlorine concentration.

Determination of Total Chlorine in Water (DPD Colorimetric Method)

1. Reagents:

- DPD Indicator Solution: As for the free chlorine test.

- Potassium Iodide (KI): Crystalline or in solution.

2. Procedure:

- Follow steps 1 and 2 from the free chlorine protocol.

- Add the DPD indicator reagent and the potassium iodide to the sample and mix.

- Allow a reaction time of at least 2 minutes for the color to develop fully.

- Measure the absorbance at 515-530 nm.

- Determine the total chlorine concentration from a calibration curve.

- The concentration of combined chlorine can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.

Signaling Pathways and Experimental Workflows

DPD Reaction Pathway with Chlorine

Caption: Oxidation pathway of DPD by an oxidizing agent like free chlorine.

Analytical Workflow for Free and Total Chlorine

Caption: Workflow for the differential measurement of free and total chlorine using the DPD method.

Synthesis of N,N-Diethyl-p-phenylenediamine Hydrochloride

A common laboratory-scale synthesis involves a two-step process starting from N,N-diethylaniline.[18][19]

-

Nitrosation: N,N-diethylaniline is reacted with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid), at low temperatures (0-10°C) to form p-nitroso-N,N-diethylaniline.[18][19]

-

Reduction: The p-nitroso intermediate is then reduced to N,N-diethyl-p-phenylenediamine. Common reducing agents for this step include zinc powder in hydrochloric acid or stannous chloride.[20]

-

Salt Formation: The resulting free base is dissolved in a suitable organic solvent, and dry hydrogen chloride gas is bubbled through the solution to precipitate N,N-diethyl-p-phenylenediamine hydrochloride.[19]

Other Notable Reactions and Applications

Beyond its primary use in water analysis, DPD is involved in other chemical reactions and applications:

-

Electrochemistry: The electrochemical oxidation of DPD has been studied, and its reaction with chlorine can be used for sensitive voltammetric detection of chlorine.[21][22][23][24]

-

Analysis of Polysulfides and Polythionates: DPD has been used in the spectrophotometric analysis of sulfur species in water, although with some limitations for longer sulfur chains.[25]

-

Pharmaceutical Analysis: DPD has been used in the spectrophotometric determination of certain phenolic and amine drugs.[26]

-

Organic Synthesis: DPD serves as a starting material for the synthesis of various derivatives and conjugates.[26]

Interferences

Several substances can interfere with the DPD colorimetric method, leading to inaccurate results. The most common interferences include:

-

Oxidized Manganese: This is a significant interferent as it directly oxidizes DPD. It can be corrected for by using a blank with sodium arsenite or thioacetamide.

-

Other Oxidizing Agents: Bromine, iodine, ozone, and chlorine dioxide will also react with DPD, leading to positive interference if they are present in the sample and not the target analyte.[4][6][27]

-

High Concentrations of Chlorine: At very high chlorine concentrations, the Würster dye is further oxidized to a colorless imine, causing a bleaching effect and leading to an underestimation of the chlorine concentration.[3]

-

Turbidity and Color: The inherent color or turbidity of a water sample can interfere with the absorbance measurement. This is typically corrected by using a sample blank.

Conclusion

N,N-Diethyl-p-phenylenediamine hydrochloride is a versatile and crucial reagent in analytical chemistry. Its fundamental reaction—oxidation to a colored radical cation—provides a simple, rapid, and sensitive method for the determination of various oxidizing agents, most notably chlorine in water treatment and distribution. A thorough understanding of its reaction chemistry, quantitative parameters, and potential interferences is essential for obtaining accurate and reliable results in research and industrial applications. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for professionals in water quality analysis, environmental science, and related fields.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 4. Bromine in Water Colorimetric Test Kits - DPD Method [chemetrics.com]

- 5. waterlinetechnologies.com [waterlinetechnologies.com]

- 6. galgo.co.uk [galgo.co.uk]

- 7. chemetrics.com [chemetrics.com]

- 8. palintest.com [palintest.com]

- 9. MyHach - Customer Service [waterqualitygroup.my.site.com]

- 10. watertechusa.com [watertechusa.com]

- 11. News - Introduction to DPD colorimetry [lhwateranalysis.com]

- 12. cdn.hach.com [cdn.hach.com]

- 13. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 14. A spectrophotometric method for measuring permanganate index (CODMn) by N,N-diethyl-p-phenylenediamine (DPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives - Google Patents [patents.google.com]

- 19. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. deepdyve.com [deepdyve.com]